3-(2-Methoxyacetyl)oxan-4-one
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Overview
Description
3-(2-Methoxyacetyl)oxan-4-one is an organic compound with the molecular formula C8H12O4 It is a derivative of oxan-4-one, featuring a methoxyacetyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyacetyl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyacetic acid with a suitable oxan-4-one derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyacetyl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxyacetyl group to a hydroxyl group or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-(2-Methoxyacetyl)oxan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxyacetyl)oxan-4-one involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds or other interactions with enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyacetyl)oxan-2-one
- 3-(2-Methoxyacetyl)oxan-5-one
- 3-(2-Methoxyacetyl)oxan-6-one
Uniqueness
3-(2-Methoxyacetyl)oxan-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-(2-methoxyacetyl)oxan-4-one |
InChI |
InChI=1S/C8H12O4/c1-11-5-8(10)6-4-12-3-2-7(6)9/h6H,2-5H2,1H3 |
InChI Key |
KIJLAKHJICNQQS-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1COCCC1=O |
Origin of Product |
United States |
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